molecular formula C17H32N4O B1610098 Hoveyda-Snapper Desymmetrization Catalyst CAS No. 913831-29-5

Hoveyda-Snapper Desymmetrization Catalyst

Cat. No. B1610098
CAS RN: 913831-29-5
M. Wt: 308.5 g/mol
InChI Key: QOCLPFRRAGRCEM-TZMCWYRMSA-N
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Description

The Hoveyda-Snapper Desymmetrization Catalyst, also known as the Hoveyda-Grubbs Second-Generation Catalyst or HG-II, is a form of metathesis catalyst that has been utilized to improve organic synthesis. It is a useful organocatalyst in the desymmetrization of meso diols .


Synthesis Analysis

Hoveyda, Snapper, and co-workers demonstrated that achiral 1,3-diols could be silylated with a high degree of enantioselectivity using a dipeptide-based catalyst . The same catalyst was later applied to the enantioselective silylation of triols, enabling the synthesis of the natural products cleroindicins D, F, and C .


Molecular Structure Analysis

The molecular formula of the Hoveyda-Snapper Desymmetrization Catalyst is C17H32N4O, and its molecular weight is 308.46 g/mol . The SMILES string representation is CC@@HC@@HC(C)(C)C)C(C)(C)C .


Chemical Reactions Analysis

The Hoveyda-Snapper Catalyst has been used in the desymmetrization of 1,3-diols . It has also been used in ring-closing metathesis (RCM) reactions .


Physical And Chemical Properties Analysis

The Hoveyda-Snapper Desymmetrization Catalyst has a predicted density of 1.01±0.1 g/cm3 . Its melting point is 130-134°C , and its predicted boiling point is 475.0±30.0 °C .

Scientific Research Applications

Enantioenriched Cyclopentanes Synthesis

The catalyst is employed in the synthesis of enantioenriched cyclopentanes, which are crucial chiral building blocks in organic chemistry. This process is particularly valuable for creating compounds with high functionalization and stereogenic centers that are found in many natural products .

Asymmetric Desymmetrization

It facilitates the asymmetric desymmetrization of meso-diols, leading to the production of monosilylated products. This application is significant for the mild reaction conditions and the high yield and enantioselectivity achieved .

Site-Selective Derivatization

Researchers utilize the catalyst for site-selective derivatization, which is essential for modifying specific sites within a molecule without affecting other reactive sites. This precision is crucial for the synthesis of complex organic molecules .

Vinylogous Nucleophilic Addition

The catalyst has been applied in direct catalytic asymmetric vinylogous nucleophilic addition of deconjugated butenolides. This method is a strategic approach to access highly functionalized chiral building blocks .

Synthesis of Natural Products

It plays a role in the enantioselective silylation of triols, enabling the synthesis of natural products like cleroindicins D, F, and C. This application is noteworthy as silylation lacks any enzymatic precedent, making it a unique synthetic route .

Development of Chiral Ligands

The catalyst is instrumental in the development of chiral ligands, which are pivotal in asymmetric synthesis. These ligands can induce and stabilize chirality in various chemical reactions .

Pharmaceutical Research

In pharmaceutical research, the catalyst is used for the synthesis of chiral drugs. The ability to create enantiomerically pure compounds is vital for the development of medications with specific desired effects and minimal side effects .

Mechanism of Action

Target of Action

The primary target of the Hoveyda-Snapper Desymmetrization Catalyst, also known as (S)-N-(®-3,3-Dimethylbutan-2-yl)-3,3-dimethyl-2-(((1-methyl-1H-imidazol-2-yl)methyl)amino)butanamide, is achiral 1,3-diols . These compounds are targeted due to their potential for desymmetrization, a process that can result in the creation of chiral molecules from achiral or meso precursors .

Mode of Action

The Hoveyda-Snapper Desymmetrization Catalyst operates by silylating achiral 1,3-diols with a high degree of enantioselectivity . This catalyst is composed of three key components: a Lewis base, a chiral amine, and an amino acid . The N-methylimidazole moiety within the catalyst acts as a Lewis base . This interaction with the 1,3-diols leads to the creation of chiral molecules .

Biochemical Pathways

The Hoveyda-Snapper Desymmetrization Catalyst affects the biochemical pathway of silylation . Silylation is a process where a silicon atom is introduced into a molecule, often used in the protection of alcohols in organic synthesis. In this case, the catalyst enables the enantioselective silylation of 1,3-diols . The downstream effects include the synthesis of chiral molecules, which have wide applications in the field of drug discovery and development.

Result of Action

The result of the action of the Hoveyda-Snapper Desymmetrization Catalyst is the production of chiral molecules from achiral 1,3-diols . These chiral molecules are of significant interest in various fields, including pharmaceuticals, due to their unique properties.

properties

IUPAC Name

(2S)-N-[(2R)-3,3-dimethylbutan-2-yl]-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O/c1-12(16(2,3)4)20-15(22)14(17(5,6)7)19-11-13-18-9-10-21(13)8/h9-10,12,14,19H,11H2,1-8H3,(H,20,22)/t12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCLPFRRAGRCEM-TZMCWYRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C(C(C)(C)C)NCC1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C)NCC1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474416
Record name Hoveyda-Snapper Desymmetrization Catalyst
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hoveyda-Snapper Desymmetrization Catalyst

CAS RN

913831-29-5
Record name (2S)-3,3-Dimethyl-2-[[(1-methyl-1H-imidazol-2-yl)methyl]amino]-N-[(1R)-1,2,2-trimethylpropyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913831-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hoveyda-Snapper Desymmetrization Catalyst
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 913831-29-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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